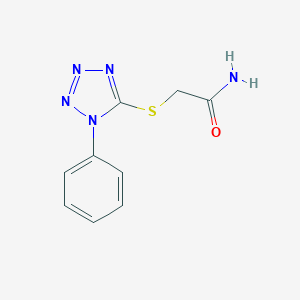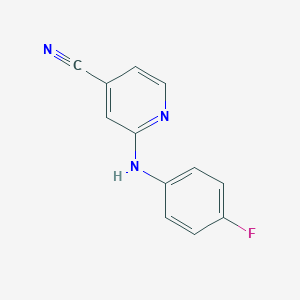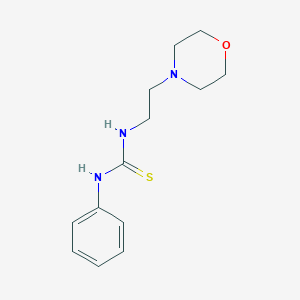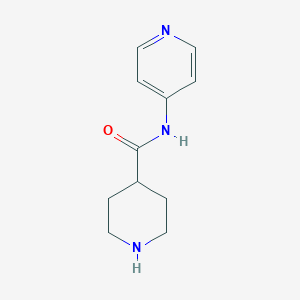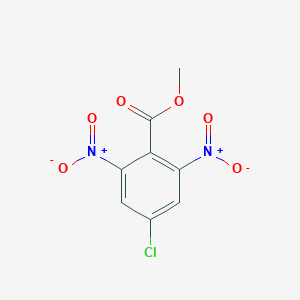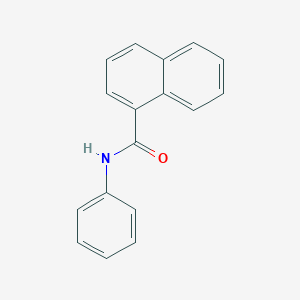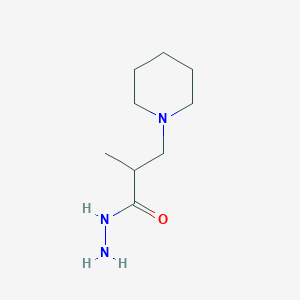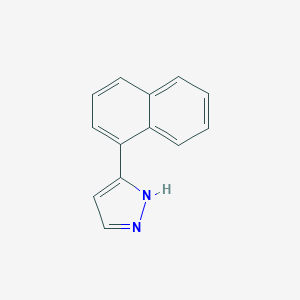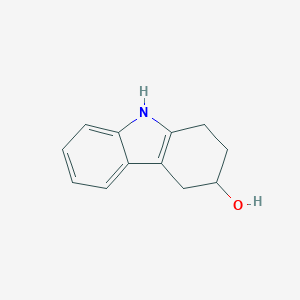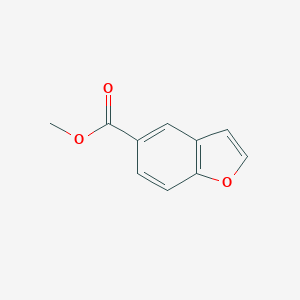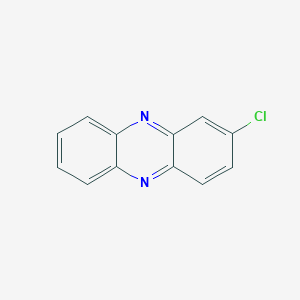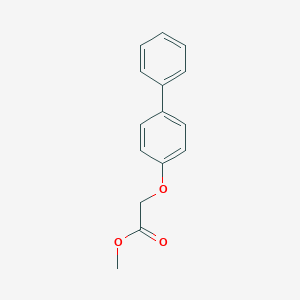
Isopropyl 3-(4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Isopropyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C12H16O3 . It is a component of root exudates and has been found to function as a nitrification inhibitor in soil . It also modulates plant growth and root system architecture .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoate group attached to an isopropyl group and a 4-hydroxyphenyl group . The average mass of the molecule is 224.253 Da .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Isopropyl 3-(4-hydroxyphenyl)propanoate is used in asymmetric synthesis. An example is its application in the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, achieved through a hydrolytic kinetic resolution method using Jacobsen catalyst (Narsaiah & Kumar, 2011).
Cardiovascular Research
Research has been conducted to observe the effects of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate on the left ventricular function of chronic hypoxic rats. This study found significant inhibition of high blood pressure, rapid heart rate, and cardiac function excitement in chronic hypoxic rats, indicating a potential for cardiac function protection (Wang Xing-hui, 2011).
Bio-based Materials
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block in materials science. It is used for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach is significant for developing materials with specific properties of benzoxazine (Trejo-Machin et al., 2017).
Uterine Relaxants
Novel compounds based on 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, structurally related to this compound, were synthesized and evaluated for uterine relaxant activity. These compounds showed significant potential as uterine relaxants, with applications in delaying labor in pregnant rats (Viswanathan et al., 2005).
Anti-Aging Skin Care
A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, structurally similar to this compound, and its application in anti-aging skin care compositions has been developed. This composition is used in preventing skin wrinkles, demonstrating the compound's potential in dermatological applications (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Wirkmechanismus
Isopropyl 3-(4-hydroxyphenyl)propanoate modulates plant growth and root system architecture by inhibiting primary root elongation and promoting lateral root formation . It achieves this by elevating the levels of auxin expression and signaling, up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . It also induces nitric oxide production, which promotes reactive oxygen species accumulation in root tips .
Safety and Hazards
While specific safety and hazard information for Isopropyl 3-(4-hydroxyphenyl)propanoate is not available, related compounds such as Methyl 3-(4-hydroxyphenyl)propionate are known to be skin irritants and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Eigenschaften
IUPAC Name |
propan-2-yl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUVLSQVBUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
